3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid
CAS No.: 860367-71-1
Cat. No.: VC2932740
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860367-71-1 |
|---|---|
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | 3-(4-aminophenyl)-1,2-oxazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H8N2O3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,11H2,(H,13,14) |
| Standard InChI Key | LMZCNXMLWIIYDP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)N |
| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)N |
Introduction
Chemical Properties and Structure
Molecular Characteristics
3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid has a molecular formula of C10H8N2O3 and a calculated molecular weight of approximately 204.18 g/mol. The compound features an oxazole ring with a 4-aminophenyl substituent at position 3 and a carboxylic acid group at position 5. The presence of both basic (amino) and acidic (carboxylic acid) functional groups in the molecule contributes to its amphoteric nature, which influences its solubility profile and reactivity patterns.
Physical Properties
Based on the structural characteristics, 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid is expected to be a crystalline solid at room temperature. The compound likely exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water. The presence of the carboxylic acid group would contribute to its acidic character, while the amino group would provide basic properties, resulting in a complex pH-dependent solubility profile.
Spectroscopic Identification
The structural confirmation of 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid can be achieved through various spectroscopic techniques. In nuclear magnetic resonance (NMR) spectroscopy, the compound would exhibit characteristic signals for the aromatic protons of the 4-aminophenyl group, the single proton on the oxazole ring, the exchangeable protons of the amino and carboxylic acid groups, and the carbon signals corresponding to these structural features. Infrared spectroscopy would reveal characteristic absorption bands for the carboxylic acid (approximately 1700-1725 cm⁻¹ for C=O stretching) and amino group (approximately 3300-3500 cm⁻¹ for N-H stretching).
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid can be approached through several synthetic strategies. One potential approach involves the cyclization of appropriate precursors to form the oxazole ring with the required substituent pattern. This might involve the reaction of 4-aminobenzaldehyde with a suitable α,β-unsaturated carboxylic acid derivative, followed by oxidative cyclization to form the oxazole ring. Another approach could involve the direct functionalization of a pre-formed oxazole ring through selective metalation and cross-coupling reactions.
Industrial Production Considerations
For industrial-scale production, factors such as reaction efficiency, scalability, and safety need to be considered. Continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Optimization of reaction conditions, including temperature, pressure, and solvent choice, would be crucial for large-scale synthesis. Additionally, the selection of starting materials and reaction pathways would be influenced by considerations of cost, availability, and environmental impact.
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of oxazole derivatives is often highly dependent on the specific substitution pattern of the oxazole ring. The position and nature of substituents can significantly influence binding affinity and specificity for biological targets. In the case of 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid, the positional arrangement of the 4-aminophenyl group at position 3 and the carboxylic acid at position 5 might confer distinct biological properties compared to its positional isomers.
Chemical Reactions and Derivatization
Reactivity Profile
3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid possesses multiple reactive functional groups that can participate in various chemical transformations. The carboxylic acid group can undergo esterification, amidation, and reduction reactions, while the amino group can participate in acylation, alkylation, and diazotization reactions. The oxazole ring itself can undergo electrophilic substitution reactions, although typically under more forcing conditions than benzene derivatives.
Analytical Characterization
Spectroscopic Data
The characterization of 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid would typically involve a combination of spectroscopic techniques. Based on structural considerations, the following data might be expected:
| Spectroscopic Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Signals for aromatic protons (6.6-7.5 ppm), oxazole proton (7.5-8.0 ppm), carboxylic acid proton (10-13 ppm), and amino protons (4-5 ppm) |
| ¹³C NMR | Signals for aromatic carbons (115-135 ppm), oxazole carbons (140-165 ppm), and carboxylic acid carbon (165-175 ppm) |
| IR | Bands for N-H stretching (3300-3500 cm⁻¹), C=O stretching (1700-1725 cm⁻¹), C=N stretching (1600-1650 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 204, with fragmentation patterns characteristic of the structural features |
Chromatographic Behavior
The chromatographic analysis of 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid would be influenced by its amphoteric nature. In high-performance liquid chromatography (HPLC), the compound would likely exhibit retention behavior dependent on pH, with greater retention on reversed-phase columns under acidic conditions where the carboxylic acid is predominantly un-ionized. The presence of both acidic and basic functionalities would also make the compound amenable to analysis by ion-exchange chromatography.
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